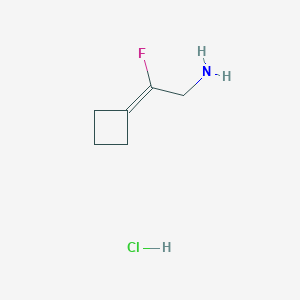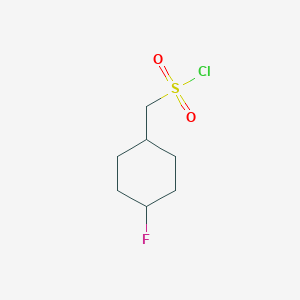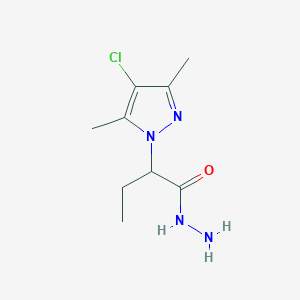![molecular formula C22H21FN4O2S B2499183 N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251686-99-3](/img/structure/B2499183.png)
N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21FN4O2S and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Herbicidal Activity
N-(4-ethylphenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is part of a class of compounds that have been prepared to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds were developed through condensation processes involving aryl amines, demonstrating their utility in agriculture for weed management. The research highlights the compound's efficacy in controlling unwanted plant growth without necessitating high dosages, indicating its potential as a cost-effective and environmentally friendly herbicide solution (Moran, 2003).
Antifungal and Insecticidal Properties
Investigations into novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have uncovered significant antifungal and insecticidal activities. Specific derivatives demonstrated high inhibition rates against fungal pathogens like Rhizotonia erealis and Helminthosporium maydis, as well as notable mortality rates in pests such as Plutella xylostella and Helicoverpa armigera. This research underscores the potential of these compounds in developing new antifungal agents and insecticides, contributing to more effective plant protection strategies (Xu et al., 2017).
Anticancer Potential
Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, specifically by replacing the acetamide group with alkylurea, have shown remarkable anticancer effects. The derivatives synthesized exhibited potent antiproliferative activities against various human cancer cell lines while maintaining low toxicity. This adjustment suggests that such compounds could serve as effective anticancer agents, offering promising avenues for cancer treatment research (Wang et al., 2015).
Antimalarial Activity
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been explored for their antimalarial properties through in vitro studies against Plasmodium falciparum. Certain compounds in this series demonstrated good antimalarial activity, highlighting their potential as starting points for future antimalarial drug discovery programs. The findings suggest that these compounds could contribute to the development of new antimalarial drugs, addressing the ongoing need for effective treatments against malaria (Karpina et al., 2020).
properties
IUPAC Name |
N-(4-ethylphenyl)-N-[(2-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-3-17-10-12-19(13-11-17)27(15-18-7-4-5-8-20(18)23)30(28,29)21-9-6-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMCLCCAKXLSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2499102.png)



![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2499108.png)


![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)
![1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2499114.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2499116.png)


